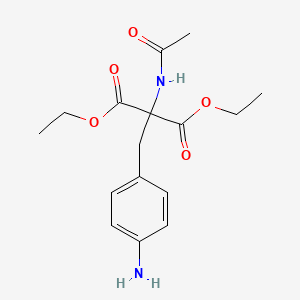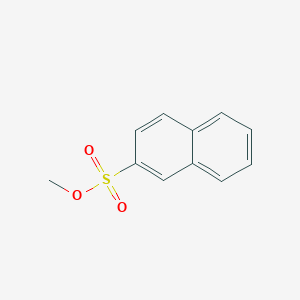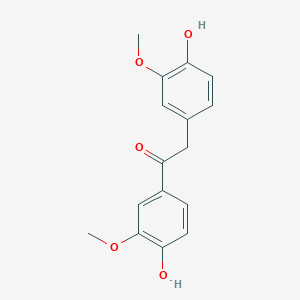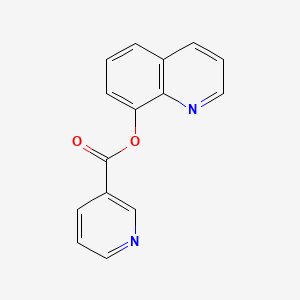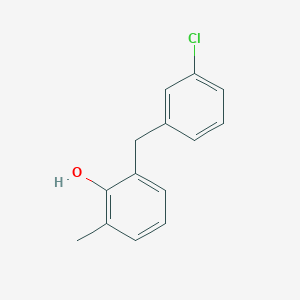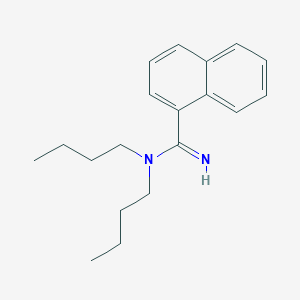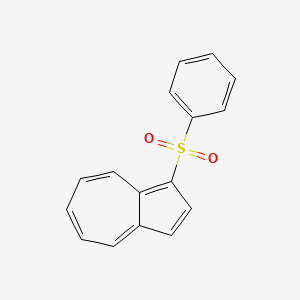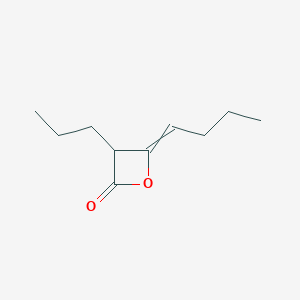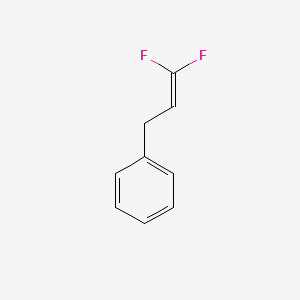
Benzene, (3,3-difluoro-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (3,3-difluoro-2-propenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3,3-difluoro-2-propenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for Benzene, (3,3-difluoro-2-propenyl)- often involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (3,3-difluoro-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can modify the propenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include hydroxylated derivatives, reduced propenyl compounds, and substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, (3,3-difluoro-2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological systems, including its metabolism and potential effects on organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, (3,3-difluoro-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzene, (3,3-difluoro-2-propenyl)- include:
- Benzene, (3-fluoro-2-propenyl)-
- Benzene, (3,3-difluoro-2-propenyl)- derivatives with additional functional groups .
Uniqueness
The uniqueness of Benzene, (3,3-difluoro-2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propenyl group enhances its reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
4980-68-1 |
|---|---|
Molekularformel |
C9H8F2 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
3,3-difluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H8F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI-Schlüssel |
TXCDHAJAFFONBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



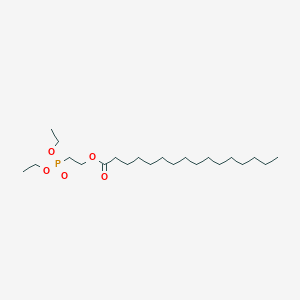
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)

